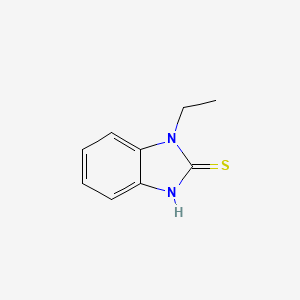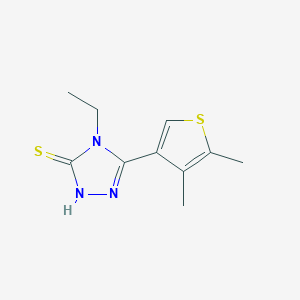![molecular formula C7H6N2OS B1300900 2-Methylthieno[2,3-d]pyrimidin-4-ol CAS No. 21582-51-4](/img/structure/B1300900.png)
2-Methylthieno[2,3-d]pyrimidin-4-ol
Übersicht
Beschreibung
“2-Methylthieno[2,3-d]pyrimidin-4-ol” is a chemical compound with the molecular formula C7H6N2OS . It has a molecular weight of 166.2 g/mol . The IUPAC name for this compound is 2-methylthieno[3,2-d]pyrimidin-4-ol .
Synthesis Analysis
The synthesis of “2-Methylthieno[2,3-d]pyrimidin-4-ol” can be achieved through several steps. One method involves the condensation of ethyl 2-aminothiophene-3-carboxylate and acetonitrile in dioxane with 4M HCl . The mixture is stirred at room temperature overnight . Another method involves the use of trichlorophosphate at 115℃ .Molecular Structure Analysis
The molecular structure of “2-Methylthieno[2,3-d]pyrimidin-4-ol” consists of a six-membered ring containing two nitrogen atoms at positions 1 and 3 . The compound also contains a sulfur atom, contributing to its classification as a heterocyclic compound .Physical And Chemical Properties Analysis
“2-Methylthieno[2,3-d]pyrimidin-4-ol” is a solid at room temperature . It should be stored in a dark place, sealed in dry, at room temperature .Wissenschaftliche Forschungsanwendungen
Antibacterial and Antifungal Activities
Compounds structurally related to 2-Methylthieno[2,3-d]pyrimidin-4-ol have been synthesized and evaluated for their antibacterial and antifungal properties. For instance, derivatives of pyrido[2,3-d]pyrimidin-4-ones have shown activity against Staphylococcus aureus and moderate antifungal activity against Candida albicans . This suggests that 2-Methylthieno[2,3-d]pyrimidin-4-ol could potentially be modified to enhance its efficacy against specific bacterial and fungal strains.
Cyclin-Dependent Kinases (CDKs) Inhibition
The compound’s framework has been utilized in the design of CDK inhibitors. CDKs are crucial in regulating the cell cycle, and their inhibitors are often explored for cancer chemotherapy. Some pyrazolo[4,3-d]pyrimidin-7-ones, which share a similar core structure, have shown potent inhibition of human CDK1, suggesting potential cancer therapeutic applications for 2-Methylthieno[2,3-d]pyrimidin-4-ol derivatives .
Antihyperlipidemic Activity
Related methylthieno[2,3-d]pyrimidin-4(3H)-ones have been synthesized and tested for antihyperlipidemic activity. These compounds were evaluated in vivo in Wistar rats, indicating that modifications of the 2-Methylthieno[2,3-d]pyrimidin-4-ol structure could lead to new treatments for hyperlipidemia .
Anti-Parasitic, Anti-Psoriatic, and Anti-Tumor Properties
Derivatives of pyrido[2,3-d]pyrimidin, such as Piritrexim, have been synthesized with anti-parasitic, anti-psoriatic, and anti-tumor properties. This opens up avenues for 2-Methylthieno[2,3-d]pyrimidin-4-ol to be explored for similar pharmacological applications .
Cell Proliferation Inhibition
Compounds like MPC-6827, which are structurally related to 2-Methylthieno[2,3-d]pyrimidin-4-ol, have been studied for their ability to inhibit the proliferation of Caco-2 cells. This suggests that 2-Methylthieno[2,3-d]pyrimidin-4-ol could be a candidate for developing new anticancer agents targeting cell proliferation .
Wirkmechanismus
The mechanism of action of pyrimidine-based anti-inflammatory agents, such as “2-Methylthieno[2,3-d]pyrimidin-4-ol”, is generally associated with the inhibition of prostaglandin E2 generated by COX enzymes . They function by suppressing the activity of COX-1 and COX-2 enzymes, thus reducing the generation of prostaglandin E2 .
Safety and Hazards
The safety information for “2-Methylthieno[2,3-d]pyrimidin-4-ol” indicates that it has a GHS07 signal word of "Warning" . The hazard statement is H302, indicating that it is harmful if swallowed . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Eigenschaften
IUPAC Name |
2-methyl-3H-thieno[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2OS/c1-4-8-6(10)5-2-3-11-7(5)9-4/h2-3H,1H3,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAGLWUMMXGHFDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CS2)C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90364209 | |
| Record name | 2-methylthieno[2,3-d]pyrimidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90364209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylthieno[2,3-d]pyrimidin-4-ol | |
CAS RN |
21582-51-4 | |
| Record name | 2-methylthieno[2,3-d]pyrimidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90364209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


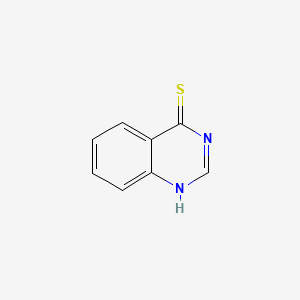

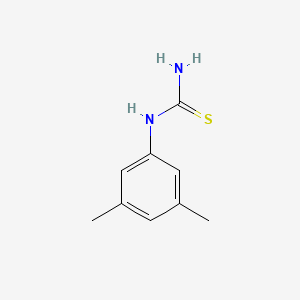
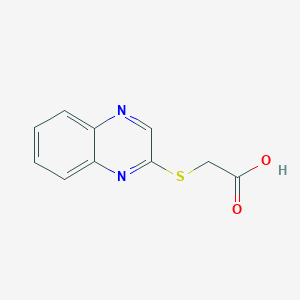
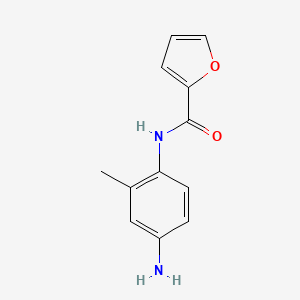
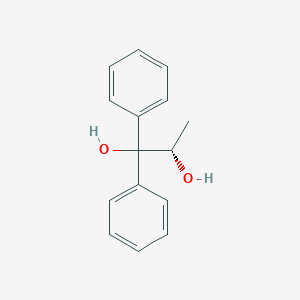
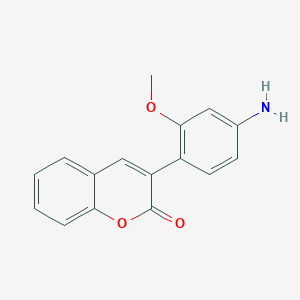
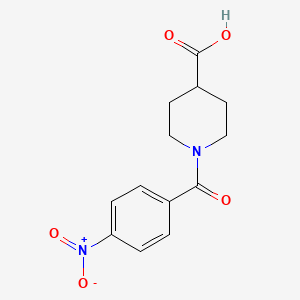
![2-[(4-Phenyl-1,3-thiazol-2-yl)carbamoyl]benzoic acid](/img/structure/B1300840.png)
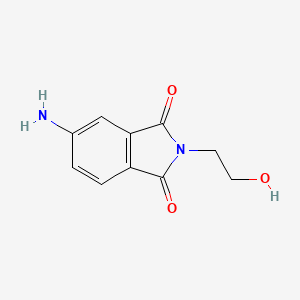
![Dimethyl-[3-(tetrahydro-pyrimidin-1-yl)-propyl]-amine](/img/structure/B1300845.png)
